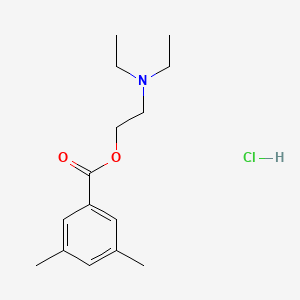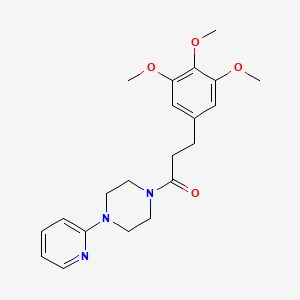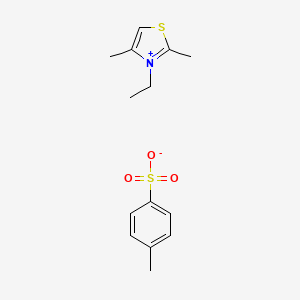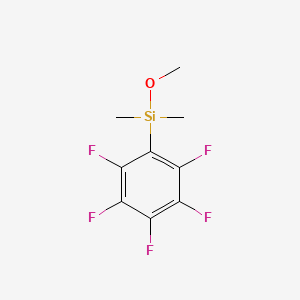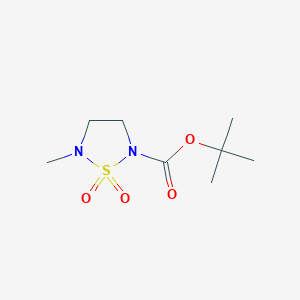
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate is a chemical compound that belongs to the class of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl isocyanate with a suitable thiadiazolidine precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out under specific conditions using appropriate reagents to achieve the desired transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at a controlled temperature.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert solvent such as tetrahydrofuran or ethanol.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions. For example, the tert-butyl group can be substituted with other functional groups using suitable reagents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties may enable the design of new therapeutic agents for the treatment of various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species and protection against cellular damage. Alternatively, it may activate signaling pathways that promote cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate is unique due to its specific thiadiazolidine ring structure and the presence of both tert-butyl and carboxylate groups. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity.
Properties
CAS No. |
263719-77-3 |
|---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-5-9(4)15(10,12)13/h5-6H2,1-4H3 |
InChI Key |
VBGJWYDGWUYYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


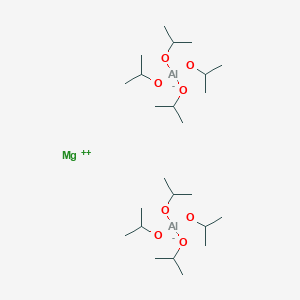
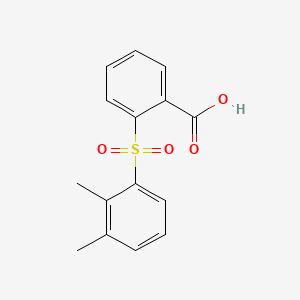
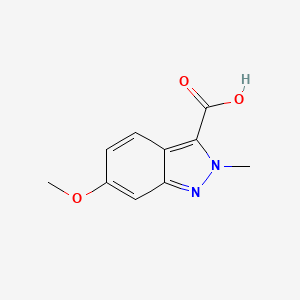
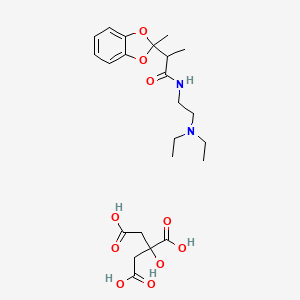
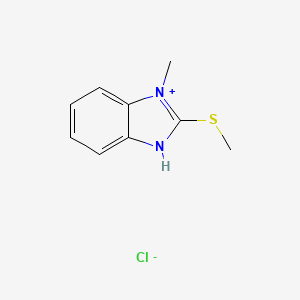
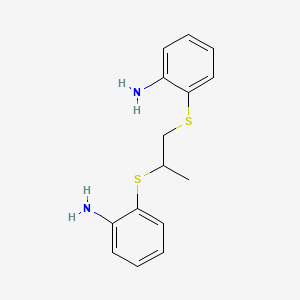
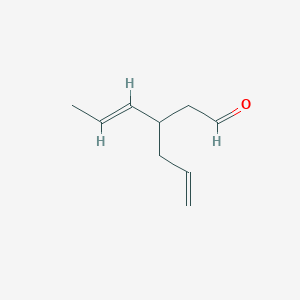
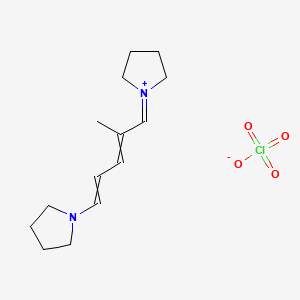
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
